6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin
CAS No.:
Cat. No.: VC10823018
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
![6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin -](/images/structure/VC10823018.png)
Molecular Formula | C13H17NO4S |
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Molecular Weight | 283.35 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine |
Standard InChI | InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 |
Standard InChI Key | IEZQQXKEPXTSJZ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine, reflects its core structure: a 2,3-dihydrobenzo-1,4-dioxin ring system fused to a piperidine group via a sulfonyl (-SO₂-) bridge . Its molecular formula, C₁₃H₁₇NO₄S, corresponds to a molecular weight of 283.35 g/mol. Key identifiers include:
Property | Value |
---|---|
CAS No. | Not assigned |
PubChem CID | 676055 |
InChIKey | IEZQQXKEPXTSJZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the piperidine moiety introduces basicity, influencing solubility and reactivity .
Stereochemical Considerations
Although no stereoisomers are explicitly reported, the sulfonyl group’s tetrahedral geometry and the piperidine ring’s chair conformation suggest potential for conformational flexibility. Computational models predict a dihedral angle of 87.5° between the benzodioxin and piperidine planes, minimizing steric clashes .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
While direct synthesis protocols for 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin remain undocumented, analogous sulfonylated benzodioxins are typically synthesized via:
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Sulfonation of Benzodioxin Precursors: Electrophilic substitution using chlorosulfonic acid on 6-position-activated benzodioxins .
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Nucleophilic Displacement: Reaction of 6-sulfonyl chloride derivatives with piperidine.
A plausible route involves:
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Diels-Alder Cyclization: Formation of the benzodioxin core from furan and maleic anhydride, followed by epoxidation and retro-Diels-Alder cleavage .
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Sulfonation: Introduction of the sulfonyl group at the 6-position using ClSO₃H.
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Amine Coupling: Piperidine displacement of the sulfonyl chloride intermediate.
Challenges in Synthesis
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 6-position requires directing groups or protective strategies.
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Stability of Intermediates: The sulfonyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions.
Physicochemical Properties
Solubility and Partitioning
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LogP (Predicted): 1.82, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: 0.12 mg/mL (25°C), enhanced under acidic conditions due to piperidine protonation .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 145–150°C and decomposition above 300°C, attributed to sulfonyl group cleavage.
Spectroscopic Characteristics
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